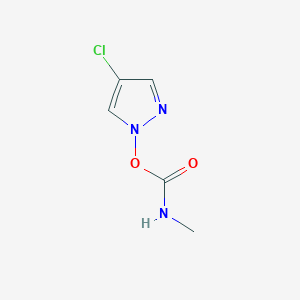
4-chloropyrazol-1-yl N-methylcarbamate
Cat. No. B8295446
M. Wt: 175.57 g/mol
InChI Key: PGTBUANGPOFXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04673429
Procedure details


8 g of methyl isocyanate, dissolved in 50 g of acetonitrile, are added to 15 g of 4-chloro-1-hydroxypyrazole and 150 g of acetonitrile at 25° C., while stirring. Stirring is continued for 12 hours, after which the reaction mixture is evaporated down and the residue is digested 3 times with a total of 150 g of petroleum ether. 17.8 g (80% of theory) or 4-chloropyrazol-1-yl N-methylcarbamate of melting point 125° C. are obtained.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]=[C:3]=[O:4].[Cl:5][C:6]1[CH:7]=[N:8][N:9]([OH:11])[CH:10]=1>C(#N)C>[CH3:1][NH:2][C:3](=[O:4])[O:11][N:9]1[CH:10]=[C:6]([Cl:5])[CH:7]=[N:8]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
CN=C=O
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=NN(C1)O
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the reaction mixture is evaporated down
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC(ON1N=CC(=C1)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
